molecular formula C6H7BClNOS B13405731 (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid

(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid

Cat. No.: B13405731
M. Wt: 187.46 g/mol
InChI Key: LDPDGKGIBPZCHK-UHFFFAOYSA-N
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Description

(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position The borinic acid moiety is attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-6-methylpyridine.

    Formation of Sulfanyl Linkage: The pyridine derivative is reacted with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group.

    Borinic Acid Formation: The intermediate product is then treated with a boron-containing reagent, such as boronic acid or boron trihalides, to form the borinic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the borinic acid moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified borinic acid derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid involves its interaction with molecular targets such as enzymes or receptors. The borinic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also play a role in binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is unique due to the presence of both the sulfanyl and borinic acid functionalities

Properties

Molecular Formula

C6H7BClNOS

Molecular Weight

187.46 g/mol

IUPAC Name

(5-chloro-6-methylpyridin-3-yl)-sulfanylborinic acid

InChI

InChI=1S/C6H7BClNOS/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3

InChI Key

LDPDGKGIBPZCHK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C)Cl)(O)S

Origin of Product

United States

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